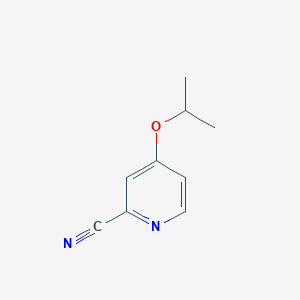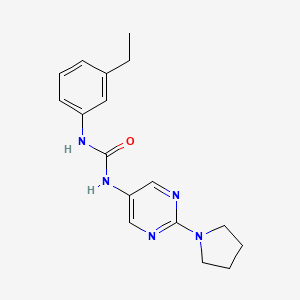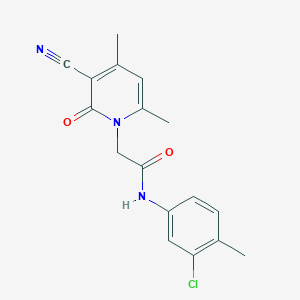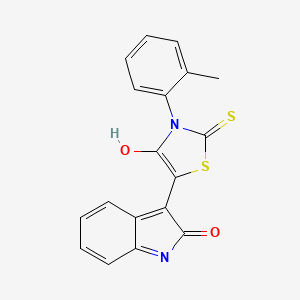
4-Isopropoxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropoxypicolinonitrile is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.1885 . It is used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of a compound like 4-Isopropoxypicolinonitrile can be analyzed using various spectroscopic techniques, including Raman spectroscopy and Fourier transform infrared spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 4-Isopropoxypicolinonitrile can be analyzed using various techniques. These properties include hardness, topography, hydrophilicity, and others that allow or block the adhesion of biological compounds .Scientific Research Applications
Synthesis of Bioactive Molecules
4-Isopropoxypicolinonitrile serves as a valuable synthetic intermediate in the creation of bioactive molecules, particularly 2,3,4-trisubstituted pyridines . These compounds are found in various biologically active molecules, including those with anti-inflammatory and antifungal properties. The ability to introduce various functional groups makes 4-Isopropoxypicolinonitrile a versatile reagent in pharmaceutical synthesis.
Nanotechnology
In the field of nanotechnology, 4-Isopropoxypicolinonitrile could potentially play a role in the development of nanoscale materials . While specific studies on this compound in nanotechnology are not readily available, its chemical properties suggest it could be used to modify surfaces or create novel nanoparticles with unique electronic or optical properties.
Biomedical Applications
The chemical structure of 4-Isopropoxypicolinonitrile may allow it to be used in the synthesis of biomedical polymers or as a building block for drug development . Its potential to be involved in the creation of new medicinal compounds or materials for therapeutic use is an area of interest in biomedical research.
Environmental Science
4-Isopropoxypicolinonitrile could be investigated for its role in environmental science, particularly in the synthesis of compounds that interact with environmental contaminants or aid in pollution remediation . Its reactivity and potential to form bonds with various functional groups make it a candidate for creating materials that can capture or neutralize pollutants.
Material Science
In material science, 4-Isopropoxypicolinonitrile may contribute to the synthesis of advanced materials with specific desired properties . Its ability to form complex molecules with various substituents can be crucial in designing materials with unique mechanical, thermal, or conductive properties.
Agricultural Research
While direct applications of 4-Isopropoxypicolinonitrile in agricultural research are not explicitly documented, its chemical properties could make it useful in the synthesis of agrochemicals or as a component in the development of new pesticides or fertilizers . Further research could explore its potential benefits in enhancing crop yield or protecting plants from diseases.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-propan-2-yloxypyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7(2)12-9-3-4-11-8(5-9)6-10/h3-5,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLVUGBHFSRHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxypicolinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-1-[(2-fluoropyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine](/img/structure/B2864816.png)



![N-[3-(Dimethylcarbamoylamino)-4-methylphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2864821.png)
![1-(3-hydroxypropyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2864822.png)
![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2864824.png)